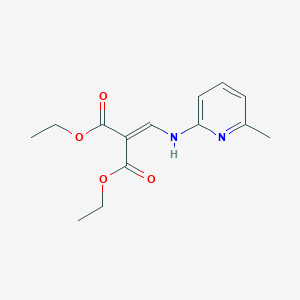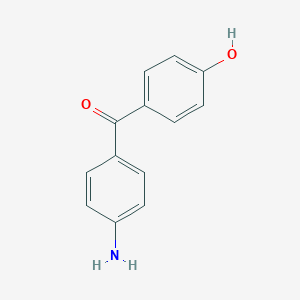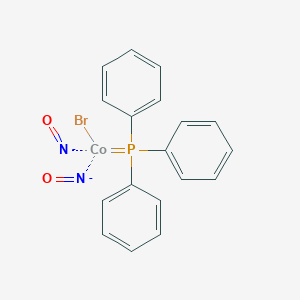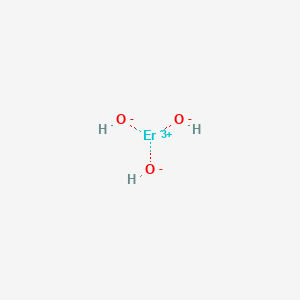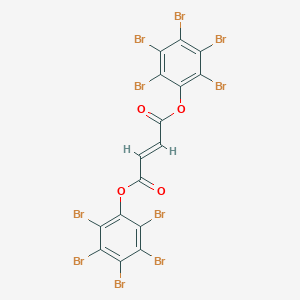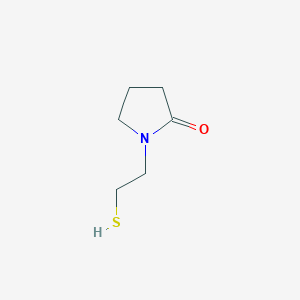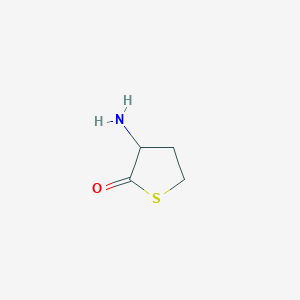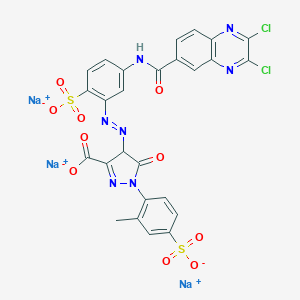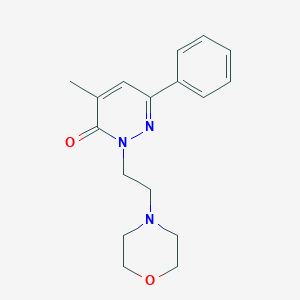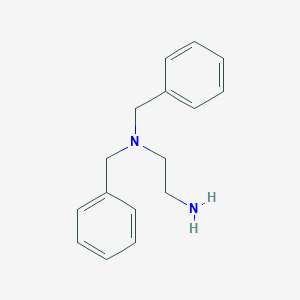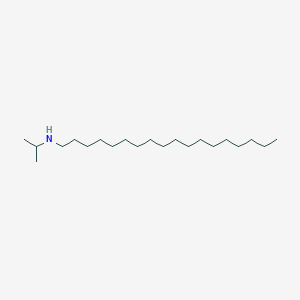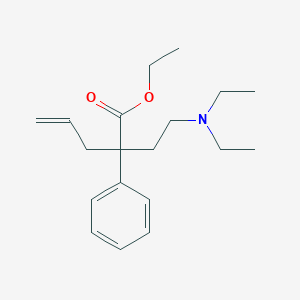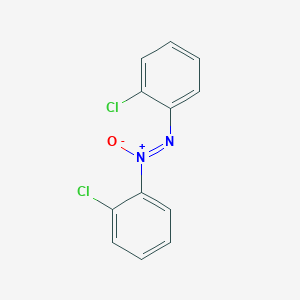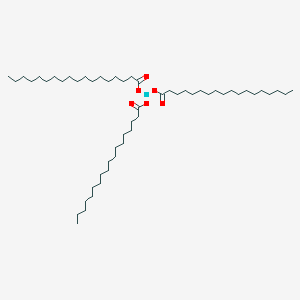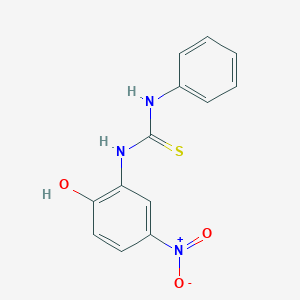
1-(2-Hydroxy-5-nitrophenyl)-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-nitrophenyl)-3-phenylthiourea, commonly known as HNTU, is a thiourea derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HNTU has been extensively studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of HNTU is not well understood. However, studies suggest that HNTU exerts its biological activities by interacting with specific cellular targets. For example, HNTU has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. Similarly, HNTU has been reported to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
HNTU has been shown to exhibit diverse biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains by disrupting their cellular processes. HNTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, HNTU has been reported to induce apoptosis in cancer cells by activating specific signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
HNTU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, HNTU exhibits potent biological activities at low concentrations, making it an ideal candidate for further optimization. However, HNTU has several limitations for lab experiments. It has poor solubility in water, making it difficult to work with in aqueous solutions. Additionally, HNTU exhibits low stability under certain conditions, such as high temperatures and acidic pH, which can limit its use in certain experiments.
Orientations Futures
For the study of HNTU include further optimization of the synthesis method, elucidation of its mechanism of action, exploration of its potential therapeutic applications, and development of HNTU analogs with improved solubility and stability.
Méthodes De Synthèse
The synthesis of HNTU involves the reaction of 2-hydroxy-5-nitrobenzenesulfonyl chloride with phenylthiourea in the presence of a base. The reaction proceeds via the formation of an intermediate sulfonamide, which is then converted to HNTU by the addition of a strong base. The yield of HNTU can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
HNTU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a variety of bacterial and fungal strains. HNTU has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, HNTU has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
13528-21-7 |
|---|---|
Formule moléculaire |
C13H11N3O3S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-nitrophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11N3O3S/c17-12-7-6-10(16(18)19)8-11(12)15-13(20)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,20) |
Clé InChI |
ZKFLJXAZHSLWDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Autres numéros CAS |
13528-21-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



